3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole
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Overview
Description
3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a 3-methylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells .
Comparison with Similar Compounds
Similar Compounds
3-Methylmethcathinone (3-MMC): A synthetic cathinone with a similar structural motif but different pharmacological properties.
3-Methylphenylalanine: An amino acid derivative with different biological functions.
Uniqueness
3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
85681-44-3 |
---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-11-6-5-9-13(10-11)15-16-14(17-18-15)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17,18) |
InChI Key |
CBPRCYQVOPFRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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